[[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]urea
Description
[[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]urea: is a synthetic organic compound that features a pyrrolidine ring substituted with a methoxyphenyl group and an amino urea moiety
Properties
IUPAC Name |
[[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4/c1-20-8-4-2-7(3-5-8)16-10(17)6-9(11(16)18)14-15-12(13)19/h2-5,9,14H,6H2,1H3,(H3,13,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIJMOVUQOVRRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]urea typically involves the reaction of 4-methoxyphenyl isocyanate with a suitable pyrrolidine derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium acetate and a solvent like methanol . The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with the pyrrolidine derivative to form the final product.
Industrial Production Methods: Industrial production of this compound can be achieved through a scalable and eco-friendly synthesis route. This involves the use of 3-substituted dioxazolones as isocyanate surrogates, which react with commercially available amines under mild heating conditions . This method is advantageous as it avoids the use of toxic reagents like phosgene and metals, making it a greener alternative.
Chemical Reactions Analysis
Types of Reactions: [[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]urea undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
Chemistry: In chemistry, [[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents .
Medicine: In medicine, this compound is explored for its potential anti-inflammatory and anticancer properties. Its interactions with biological targets are of particular interest for developing new treatments .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of [[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines share structural similarities with [[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]urea.
Indole derivatives: Indole-based compounds also exhibit similar biological activities, such as anti-inflammatory and anticancer properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group and amino urea moiety contribute to its versatility in various applications, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
